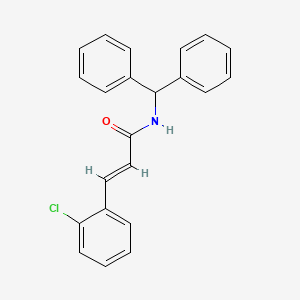
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is its versatility in applications. It has been shown to exhibit activity against various diseases, making it a potential therapeutic agent for multiple indications. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. However, one limitation is the lack of clinical data on its efficacy and safety in humans. Further research is needed to determine its optimal dosage and potential side effects.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further preclinical studies are needed to determine its efficacy and safety in animal models before moving on to clinical trials. Finally, there is a need for clinical trials to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acryloyl chloride. Another method involves the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acrylamide. These methods have been optimized to yield high purity and high yield of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and antiviral activity. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Propriétés
IUPAC Name |
(E)-N-benzhydryl-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO/c23-20-14-8-7-9-17(20)15-16-21(25)24-22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16,22H,(H,24,25)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDFWKCGQQILP-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

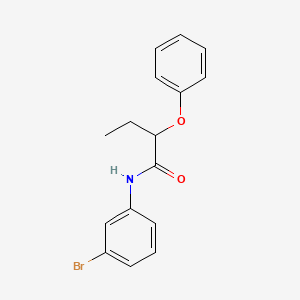
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
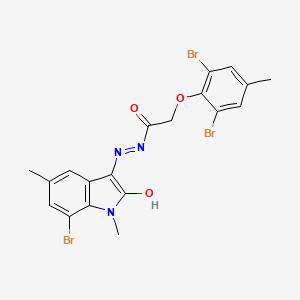
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)

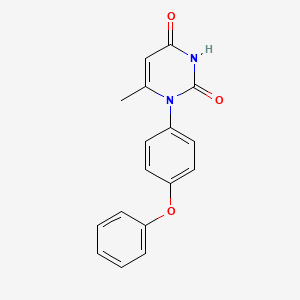
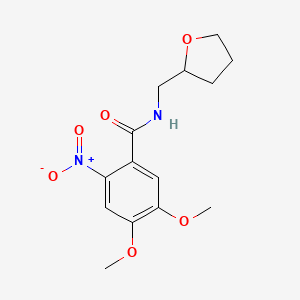
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
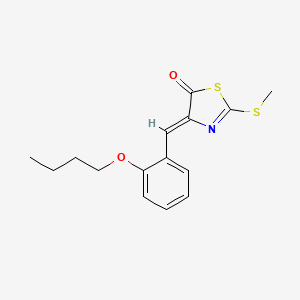
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)